molecular formula C16H14N4O B12529378 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one CAS No. 683211-26-9

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one

Cat. No.: B12529378
CAS No.: 683211-26-9
M. Wt: 278.31 g/mol
InChI Key: IWGHDZZOQHYEID-UHFFFAOYSA-N
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Description

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is a synthetic organic compound that belongs to the class of tetrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles to form the tetrazine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The tetrazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases, acids, or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various cellular responses, including apoptosis, cell cycle arrest, and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrazine: A simpler tetrazine derivative with similar chemical properties.

    3,6-Diphenyl-1,2,4,5-tetrazine: A closely related compound with similar structural features.

    1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one: A compound with a similar tetrazine core but different substituents.

Uniqueness

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other tetrazine derivatives may not be able to achieve.

Properties

CAS No.

683211-26-9

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)ethanone

InChI

InChI=1S/C16H14N4O/c1-12(21)20-16(14-10-6-3-7-11-14)18-17-15(19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,17,19)

InChI Key

IWGHDZZOQHYEID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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